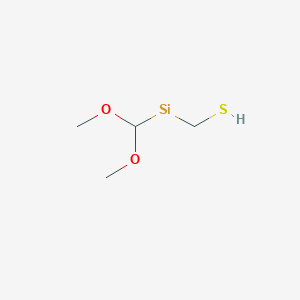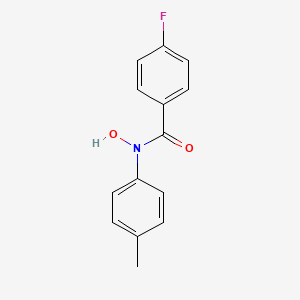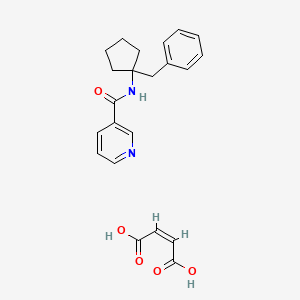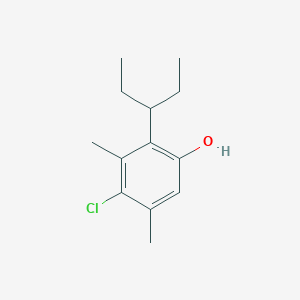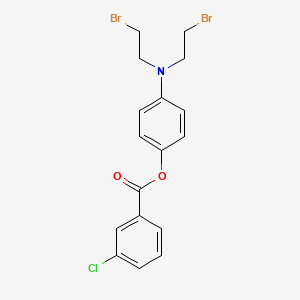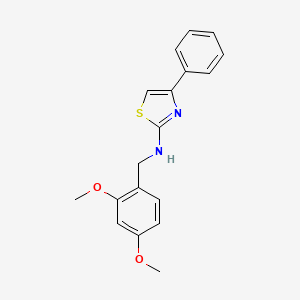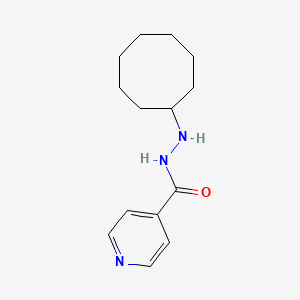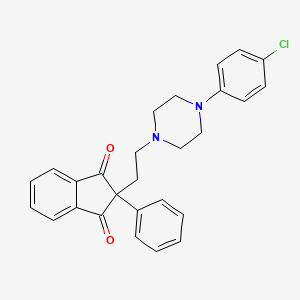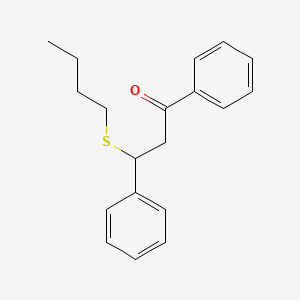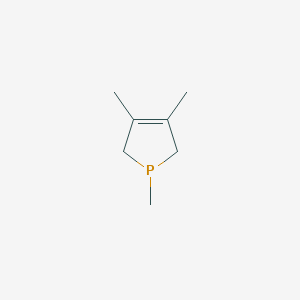
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with three methyl groups attached to the carbon atoms and a phosphorus atom incorporated into the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,4-trimethyl-1,3-butadiene with phosphorus trichloride in the presence of a base can yield the desired phosphole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine derivative.
Substitution: The methyl groups on the phosphole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholes depending on the reagents used.
Scientific Research Applications
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and catalysts for various industrial processes
Mechanism of Action
The mechanism by which 1,3,4-trimethyl-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phospholene 1-oxide: Similar in structure but with different substitution patterns.
2,5-Dihydro-3-methyl-1-phenyl-1-oxide: Another phosphole derivative with a phenyl group instead of methyl groups.
Uniqueness
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
14410-05-0 |
|---|---|
Molecular Formula |
C7H13P |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
1,3,4-trimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13P/c1-6-4-8(3)5-7(6)2/h4-5H2,1-3H3 |
InChI Key |
QRMJYIOJSLMVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
